Array ( [bid] => 12443132 ) Buy [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

Catalog No.
S12919599
CAS No.
M.F
C9H7F3N2O2
M. Wt
232.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]c...

Product Name

[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid

IUPAC Name

4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

Molecular Formula

C9H7F3N2O2

Molecular Weight

232.16 g/mol

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-5(4-1-2-4)13-7(14-6)8(15)16/h3-4H,1-2H2,(H,15,16)

InChI Key

ARDWNBYSKSOKKW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F

The compound [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group. The chemical formula for this compound is C8H8F3N2O2C_8H_8F_3N_2O_2, and it is characterized by its unique structural features, which contribute to its potential biological and chemical applications.

This compound can undergo various chemical transformations, including:

  • Oxidation: It can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield alcohols or amines, typically using hydrogen gas in the presence of a palladium catalyst.
  • Nucleophilic Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, particularly at positions adjacent to the trifluoromethyl group.

Common reaction conditions include the use of strong bases such as sodium hydride and solvents like dimethylformamide for facilitating these reactions .

The biological activity of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid has been explored in various studies. It has shown potential as a biochemical probe in enzyme interactions and has been investigated for its anti-inflammatory and anticancer properties. The compound may interact with specific molecular targets, modulating their activity, which could lead to therapeutic applications .

The synthesis of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves several steps:

  • Formation of the Pyrimidine Ring: This is achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
  • Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylating agents under controlled conditions.
  • Cyclopropylation: The cyclopropyl group is introduced via cyclopropanation reactions using cyclopropyl halides or carbenes.
  • Carboxylic Acid Introduction: The carboxylic acid functionality is added in the final step, often requiring specific reagents and conditions for optimal yield .

The compound has diverse applications in various fields:

  • Chemical Research: Serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Used as a biochemical probe to study enzyme functions and interactions.
  • Medicinal Chemistry: Explored for potential therapeutic benefits, particularly in anti-inflammatory and anticancer contexts.
  • Material Science: Investigated for developing advanced materials with unique electronic or optical properties .

Interaction studies have indicated that [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid may bind to specific enzymes or receptors. These interactions can modulate biochemical pathways, influencing processes such as cell proliferation and apoptosis. Understanding these interactions is crucial for evaluating its potential therapeutic applications .

Several compounds share structural similarities with [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid, including:

  • 2-Chloro-4-fluorophenol
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 6-Cyclopropyl-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

Uniqueness

What sets [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid apart from these similar compounds is its specific combination of functional groups (cyclopropyl and trifluoromethyl) along with its unique stereochemistry. This distinct structure may confer unique reactivity patterns and biological activities that are not present in other related compounds .

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

232.04596196 g/mol

Monoisotopic Mass

232.04596196 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types